molecular formula C12H17NO2 B13457001 Methyl (2R)-2-(benzylamino)butanoate

Methyl (2R)-2-(benzylamino)butanoate

Cat. No.: B13457001
M. Wt: 207.27 g/mol
InChI Key: VKXJALJQJXRIBP-LLVKDONJSA-N
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Description

Methyl (2R)-2-(benzylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to the second carbon of a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-(benzylamino)butanoate typically involves the esterification of (2R)-2-(benzylamino)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(benzylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

Methyl (2R)-2-(benzylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R)-2-(benzylamino)butanoate involves its interaction with specific molecular targets. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active (2R)-2-(benzylamino)butanoic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester without the benzylamino group.

    Methyl pentanoate: A similar ester with a longer carbon chain.

    Ethyl (2R)-2-(benzylamino)butanoate: An ester with an ethyl group instead of a methyl group.

Uniqueness

Methyl (2R)-2-(benzylamino)butanoate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential for hydrogen bonding and hydrophobic interactions, making it more versatile in various applications compared to simpler esters .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (2R)-2-(benzylamino)butanoate

InChI

InChI=1S/C12H17NO2/c1-3-11(12(14)15-2)13-9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m1/s1

InChI Key

VKXJALJQJXRIBP-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)NCC1=CC=CC=C1

Canonical SMILES

CCC(C(=O)OC)NCC1=CC=CC=C1

Origin of Product

United States

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